Bismuth tribromophenate

Catalog No.
S1894861
CAS No.
5175-83-7
M.F
C18H6BiBr9O3
M. Wt
1198.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth tribromophenate

CAS Number

5175-83-7

Product Name

Bismuth tribromophenate

IUPAC Name

bismuth;2,4,6-tribromophenolate

Molecular Formula

C18H6BiBr9O3

Molecular Weight

1198.4 g/mol

InChI

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3

InChI Key

SAOHCOFTVLEOCB-UHFFFAOYSA-K

SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3]

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3]
  • Environmental Remediation: Research suggests Bismuth ferrite nanoparticles can degrade phenolic compounds in water through a process called solar-Fenton catalysis []. 2,4,6-Tribromophenol itself is a brominated phenol. While there are no studies directly investigating Bismuth tribromophenate, its potential as a degradation catalyst or co-catalyst for similar applications warrants investigation.

Bismuth tribromophenate is an inorganic compound with the chemical formula C₁₈H₆BiBr₉O₃. It is characterized by its complex structure, which includes bismuth, bromine, and phenolic components. This compound is primarily known for its use in medical applications, particularly in wound dressings like Xeroform, where it serves antimicrobial purposes.

, particularly with acids. It reacts with acids to release bromine and form phenolic compounds. The general reaction can be represented as:

Bismuth tribromophenate+AcidPhenol+Bromine\text{Bismuth tribromophenate}+\text{Acid}\rightarrow \text{Phenol}+\text{Bromine}

The compound is noted for its reactivity in forming oligomeric complexes when interacting with halides, particularly bromides, resulting in various bromobismuthate species such as [BiBr₆]³⁻ and [Bi₂Br₁₀]⁴⁻ .

Bismuth tribromophenate exhibits notable antimicrobial activity. Studies indicate that it can inhibit a range of pathogens, making it effective in treating wounds and preventing infections. Its effectiveness is often compared to other bismuth compounds, such as bismuth subsalicylate, which also demonstrates antimicrobial properties .

The synthesis of bismuth tribromophenate can be achieved through several methods:

  • Direct Reaction: Combining bismuth oxide with hydrobromic acid:
    Bi2O3+6HBr2BiBr3+3H2O\text{Bi}_2\text{O}_3+6\text{HBr}\rightarrow 2\text{BiBr}_3+3\text{H}_2\text{O}
  • Oxidation: Direct oxidation of bismuth in the presence of bromine:
    2Bi+3Br22BiBr32\text{Bi}+3\text{Br}_2\rightarrow 2\text{BiBr}_3
  • Phenolic Reaction: Reaction involving phenolic compounds under controlled conditions to form the tribromophenate structure .

Bismuth tribromophenate is primarily used in medical settings, especially in wound care products like Xeroform dressings. Its antimicrobial properties help in preventing infections in burns and surgical wounds. Additionally, it finds applications in pharmaceuticals due to its ability to stabilize formulations and enhance therapeutic efficacy .

Bismuth tribromophenate shares similarities with several other bismuth-containing compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Bismuth subsalicylateC₁₄H₁₄BiO₆Antimicrobial; used for gastrointestinal issues
Bismuth oxychlorideBiOClAntiseptic; used in dermatological applications
Bismuth triiodideBiI₃Antimicrobial; used in similar medical applications
Bismuth nitrateBi(NO₃)₃Used as a reagent; exhibits antibacterial properties

Uniqueness: Bismuth tribromophenate is unique due to its specific brominated phenolic structure, which enhances its antimicrobial activity compared to other bismuth compounds that may not possess the same level of efficacy against certain pathogens .

Hydrogen Bond Acceptor Count

3

Exact Mass

1197.26893 g/mol

Monoisotopic Mass

1189.27713 g/mol

Heavy Atom Count

31

UNII

5K96Y7WG8T

Related CAS

118-79-6 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 55 of 56 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5175-83-7

General Manufacturing Information

Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1): INACTIVE

Dates

Modify: 2024-04-15

Explore Compound Types